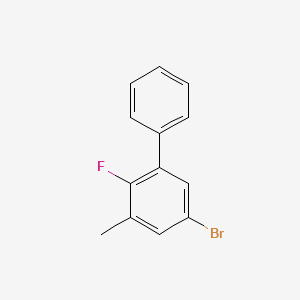

5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl

Descripción

5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl (CAS: 2643367-81-9) is a halogenated biphenyl derivative characterized by a bromine atom at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 3-position on one benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its substituent pattern enables tailored electronic and steric effects. Its molecular formula is C₁₃H₁₀BrF, with a molecular weight of 273.12 g/mol. The compound is typically stored at 4–8°C to ensure stability, reflecting its moderate reactivity .

Propiedades

Fórmula molecular |

C13H10BrF |

|---|---|

Peso molecular |

265.12 g/mol |

Nombre IUPAC |

5-bromo-2-fluoro-1-methyl-3-phenylbenzene |

InChI |

InChI=1S/C13H10BrF/c1-9-7-11(14)8-12(13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |

Clave InChI |

IHHXRPVUVNEITP-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1F)C2=CC=CC=C2)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl can be achieved through several methods, including:

Suzuki–Miyaura Coupling: This method involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and tolerant of various functional groups.

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the aromatic ring with bromine and fluorine atoms using appropriate reagents and catalysts.

Industrial Production Methods: Industrial production of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other substituents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Major Products:

Substituted Biphenyls: Depending on the reagents used, various substituted biphenyls can be formed.

Aplicaciones Científicas De Investigación

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

Materials Science: Used in the development of new materials, including polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-fluoro-3-methyl-1,1’-biphenyl involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methyl group can influence the compound’s hydrophobic interactions .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Halogenated biphenyl derivatives exhibit diverse physicochemical and biological properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of 5-bromo-2-fluoro-3-methyl-1,1'-biphenyl with structurally related compounds:

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Key Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: Bromine and fluorine substituents enhance electrophilic substitution resistance but improve stability in cross-coupling reactions. Polarity and Solubility: Methoxy and hydroxyl groups (e.g., 1239591-03-7) increase polarity and aqueous solubility, whereas methyl and halogens (Br, Cl) enhance lipophilicity, favoring organic-phase reactions .

Safety and Handling :

- Compounds with chlorine substituents (e.g., 5-bromo-2-chloro-3'-fluoro-1,1'-biphenyl) exhibit higher acute toxicity (H315, H319, H335) compared to fluorine/methyl analogs, likely due to increased electrophilicity .

Applications in Synthesis :

- 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl serves as a precursor in Suzuki-Miyaura couplings, where its methyl group directs regioselectivity. In contrast, 3-bromo-4-fluoro-1,1'-biphenyl (CAS N/A) is used in liquid crystal synthesis due to its planar structure .

Thermal Stability :

- Storage conditions vary significantly; chlorine-containing derivatives (e.g., 2643367-59-1) are stable at room temperature, whereas bromo-fluoro-methyl analogs require refrigeration, suggesting higher susceptibility to thermal degradation .

Actividad Biológica

5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C13H10BrF

Molecular Weight: 267.12 g/mol

IUPAC Name: 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl

CAS Number: [Not specified in the search results]

Anticancer Potential

Recent studies have indicated that biphenyl derivatives, including 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study evaluating the cytotoxic effects of biphenyl derivatives on cancer cell lines demonstrated that 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl could effectively reduce cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported as follows:

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl | MCF-7 | 12.5 ± 0.5 | 72 hours |

| 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl | HeLa | 15.0 ± 0.7 | 72 hours |

These results suggest that the compound can significantly inhibit tumor growth and may serve as a lead compound for further development.

The mechanism by which 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl exerts its biological effects is likely multifaceted:

- Apoptosis Induction: The compound may trigger intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.

- Cell Cycle Arrest: Research indicates that similar biphenyl compounds can induce G2/M phase arrest, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

The biological activity of biphenyl compounds is influenced by their structural features. The presence of bromine and fluorine substituents is essential for enhancing lipophilicity and improving interaction with biological targets. Studies have shown that:

- Bromine Substitution: Enhances electron-withdrawing properties, which may increase the compound's reactivity with nucleophiles in biological systems.

- Fluorine Substitution: Contributes to metabolic stability and can improve binding affinity to target proteins.

Comparative Analysis with Related Compounds

To further understand the biological potential of 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences in biological activity:

| Compound Name | Structural Features | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| Compound A | Bromine at position 4 | Moderate (IC50 = 20 µM) | Apoptosis induction |

| Compound B | Fluorine at position 3 | High (IC50 = 10 µM) | Cell cycle arrest |

| 5-Bromo-2-fluoro-3-methyl-1,1'-biphenyl | Bromine at position 5 & Fluorine at position 2 | Significant (IC50 = 12.5 µM) | Apoptosis & G2/M arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.